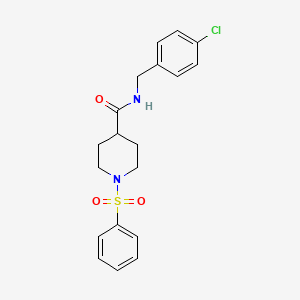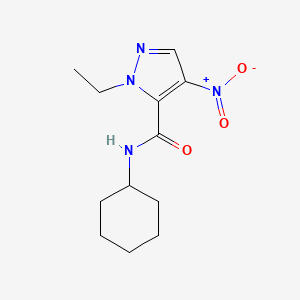![molecular formula C21H26N2O4S B3448143 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3448143.png)
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide
Vue d'ensemble
Description
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. For example, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell differentiation. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the inhibition of angiogenesis. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide is its potent inhibitory effects on cancer cell growth and proliferation, which make it a potential candidate for the development of anticancer drugs. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
Several future directions for the study of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide can be identified. First, further studies are needed to elucidate the mechanism of action of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide, particularly with respect to its inhibitory effects on HDAC and AKT. Second, preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide as a potential therapeutic agent for cancer and inflammation. Third, further studies are needed to investigate the potential synergistic effects of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide with other drugs or therapies. Fourth, the development of novel analogs of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide with improved potency and selectivity may lead to the discovery of more effective therapeutic agents.
Applications De Recherche Scientifique
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Several studies have demonstrated the inhibitory effects of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide on the growth and proliferation of cancer cells, including breast cancer, colon cancer, and lung cancer. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c24-21(23-15-5-2-6-16-23)17-27-19-9-11-20(12-10-19)28(25,26)22-14-13-18-7-3-1-4-8-18/h1,3-4,7-12,22H,2,5-6,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWPBNOVFKUKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-phenylethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3448066.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylacrylamide](/img/structure/B3448068.png)
![3-cyclopentyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3448071.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3448083.png)

![1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3448095.png)
![N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3448099.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-methoxy-phenyl)-methanesulfonamide](/img/structure/B3448109.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3448124.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3448132.png)

![N-(2,4-dichlorobenzyl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B3448164.png)
![2-pyridinylmethyl 5-[(2-chlorophenoxy)methyl]-2-furoate](/img/structure/B3448169.png)